4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-349807 is a chemical compound known for its role as a PIM-1 kinase inhibitor . PIM-1 kinase is an enzyme that plays a significant role in cell survival and proliferation, making inhibitors like WAY-349807 valuable in scientific research, particularly in the study of cancer and other proliferative diseases.
Preparation Methods
The synthetic routes and reaction conditions for WAY-349807 are not widely documented in public sources. the general approach to synthesizing kinase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and the final coupling reactions under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using advanced techniques like high-performance liquid chromatography for purification.
Chemical Reactions Analysis
WAY-349807, as a kinase inhibitor, is likely to undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions would vary depending on the specific transformation desired.
Major Products: The products of these reactions would depend on the specific reagents and conditions used, but could include modified versions of WAY-349807 with different functional groups or altered activity.
Scientific Research Applications
WAY-349807 has several applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of PIM-1 kinase and its effects on various biochemical pathways.
Biology: Helps in understanding the role of PIM-1 kinase in cell survival, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases characterized by abnormal cell proliferation.
Industry: Could be used in the development of new therapeutic agents targeting PIM-1 kinase.
Mechanism of Action
WAY-349807 exerts its effects by inhibiting the activity of PIM-1 kinase. This enzyme is involved in several cellular processes, including cell cycle progression and survival. By inhibiting PIM-1 kinase, WAY-349807 can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
WAY-349807 can be compared with other PIM-1 kinase inhibitors, such as:
SGI-1776: Another PIM-1 kinase inhibitor with similar applications in cancer research.
AZD1208: A potent and selective inhibitor of PIM kinases, used in preclinical studies for cancer treatment.
TP-3654: A PIM kinase inhibitor with potential therapeutic applications in hematologic malignancies.
WAY-349807 is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable compound for targeted research.
Biological Activity
The compound 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H28ClN3O
- Molecular Weight : 470.00512 g/mol
- CAS Number : 445234-36-6
The structure of the compound includes a quinoline core substituted with a piperazine moiety and a chlorophenyl group, which enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A study on quinoline-piperonal hybrids showed promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like sorafenib .
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Quinoline Hybrid A | HepG2 | 2.57 | |
Quinoline Hybrid B | A549 | 5.00 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar structures have shown efficacy against various bacterial and fungal strains.
- Research Findings : A series of synthesized quinoline derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring was crucial for enhancing antimicrobial potency .
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition Zone: 15 mm | |
Escherichia coli | Inhibition Zone: 12 mm |
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in various physiological processes has been investigated.
- Acetylcholinesterase Inhibition : Quinoline derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Docking studies suggest that the compound interacts effectively with the active site of AChE .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The quinoline structure is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, leading to increased cytotoxicity against microbial cells.
- Enzyme Interaction : The piperazine moiety enhances binding affinity to enzymes such as AChE by stabilizing interactions through hydrogen bonding and hydrophobic contacts.
Properties
Molecular Formula |
C28H26ClN3O3 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H26ClN3O3/c1-34-26-11-10-19(16-27(26)35-2)25-18-23(22-8-3-4-9-24(22)30-25)28(33)32-14-12-31(13-15-32)21-7-5-6-20(29)17-21/h3-11,16-18H,12-15H2,1-2H3 |
InChI Key |
HVLGBZSKHPGJPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.